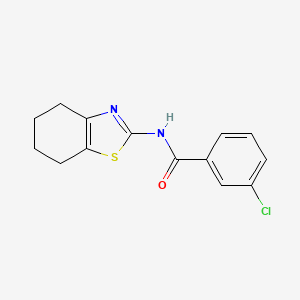
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is commonly referred to as CTB and is synthesized using specific methods that involve various chemical reactions. CTB has been found to have several biochemical and physiological effects and is known to act on specific molecular targets in the body.
Mécanisme D'action
The mechanism of action of CTB involves its interaction with specific molecular targets in the body. CTB has been found to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of specific inflammatory mediators that are involved in the development of inflammatory diseases. Additionally, CTB has been found to modulate specific signaling pathways in the body that are involved in neuroprotection.
Biochemical and physiological effects:
CTB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Additionally, CTB has been found to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. Additionally, CTB has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, CTB also has limitations for lab experiments. It is a complex compound that requires specific conditions for synthesis, and its use in vivo requires further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of CTB. One potential direction is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of CTB in vivo. Further studies are also needed to understand the potential use of CTB in neuroprotection and cognitive function. Overall, CTB has significant potential for further research and development in various domains of scientific research.
Méthodes De Synthèse
The synthesis of CTB involves several chemical reactions, including the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole to obtain the final product, CTB. The synthesis method of CTB is complex and requires specific conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
CTB has been found to have potential applications in various domains of scientific research. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. CTB has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, CTB has been studied for its potential use in neuroprotection and has been found to protect neurons from damage.
Propriétés
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJUBMTTGRYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

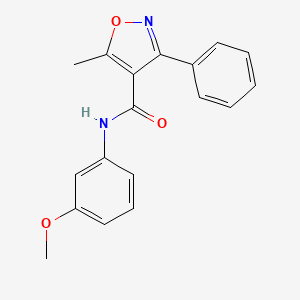
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
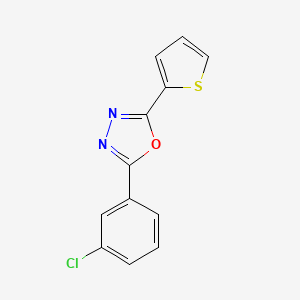

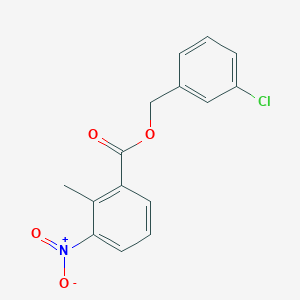
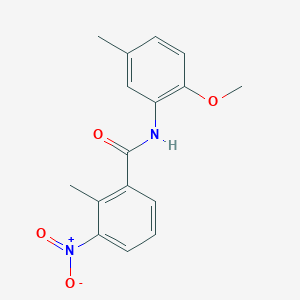

![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
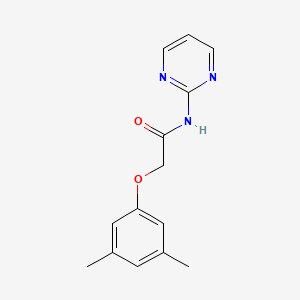
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
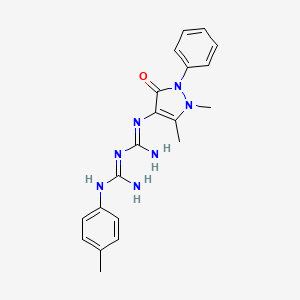
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)